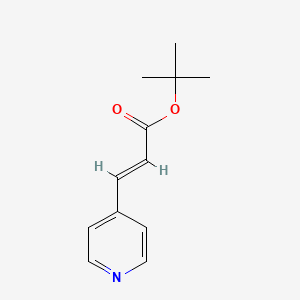
tert-Butyl (E)-3-(4-Pyridyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (E)-3-(4-Pyridyl)acrylate: is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound features a tert-butyl group, a pyridyl group, and an acrylate moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-3-(4-Pyridyl)acrylate typically involves the esterification of acrylic acid with tert-butyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (E)-3-(4-Pyridyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety into alcohols or other reduced forms.
Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while reduction can produce pyridyl alcohols.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (E)-3-(4-Pyridyl)acrylate is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound can be used to study the interactions between acrylates and biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity and versatility make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (E)-3-(4-Pyridyl)acrylate involves its interaction with specific molecular targets and pathways. The acrylate moiety can undergo polymerization reactions, forming long-chain polymers. The pyridyl group can interact with metal ions, facilitating coordination chemistry and catalysis. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
tert-Butyl acrylate: Similar in structure but lacks the pyridyl group.
4-Pyridyl acrylate: Contains the pyridyl group but lacks the tert-butyl group.
tert-Butyl (E)-3-(2-Pyridyl)acrylate: Similar structure with a different position of the pyridyl group.
Uniqueness: tert-Butyl (E)-3-(4-Pyridyl)acrylate is unique due to the combination of the tert-butyl, pyridyl, and acrylate groups. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
tert-butyl (E)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h4-9H,1-3H3/b5-4+ |
Clave InChI |
YTBPAPQPPDTSIM-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/C1=CC=NC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



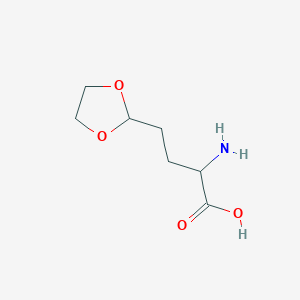
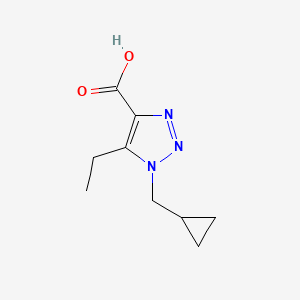

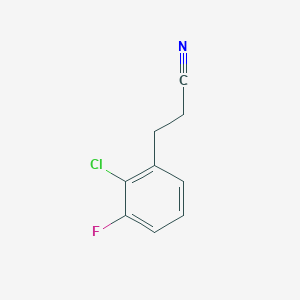

![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
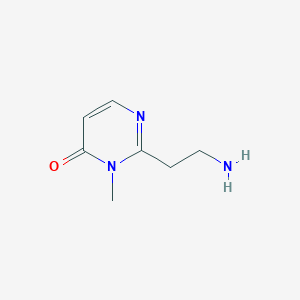

![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13558005.png)
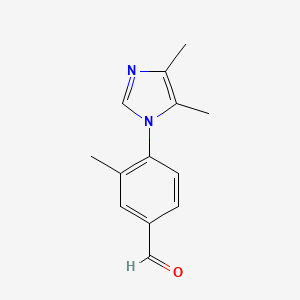

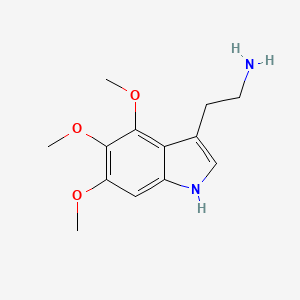
![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13558027.png)
